Acid Blue 34 free acid

Description

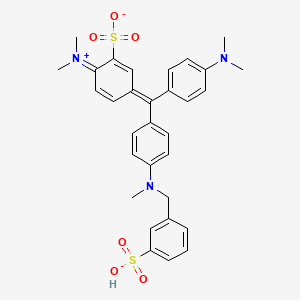

Acid Blue 34 free acid (C${31}$H${33}$N${3}$O${6}$S$_{2}$, molecular weight: 607.74 g/mol) is a synthetic triphenylmethane dye primarily used in textile applications, particularly for cotton dyeing . Its synthesis involves the condensation and sulfonation of 4,4'-bis(dimethylamino)benzophenone with N-benzyl-N-methylaniline, yielding a structure characterized by a central carbon atom bonded to three aromatic rings, two of which are sulfonated to enhance water solubility . Unlike its sodium salt counterpart (CAS 42561), the free acid form lacks the sodium counterion, which may influence its solubility and industrial processing .

The compound’s chromophoric system includes conjugated aromatic systems and auxochromic groups (dimethylamino and sulfonic acid), enabling strong absorption in the visible spectrum (~600–650 nm). This property underpins its use as a colorant in industrial dyeing processes .

Properties

CAS No. |

25305-83-3 |

|---|---|

Molecular Formula |

C31H33N3O6S2 |

Molecular Weight |

607.7 g/mol |

IUPAC Name |

(3E)-3-[[4-(dimethylamino)phenyl]-[4-[methyl-[(3-sulfophenyl)methyl]amino]phenyl]methylidene]-6-dimethylazaniumylidenecyclohexa-1,4-diene-1-sulfonate |

InChI |

InChI=1S/C31H33N3O6S2/c1-32(2)26-14-9-23(10-15-26)31(25-13-18-29(33(3)4)30(20-25)42(38,39)40)24-11-16-27(17-12-24)34(5)21-22-7-6-8-28(19-22)41(35,36)37/h6-20H,21H2,1-5H3,(H-,35,36,37,38,39,40) |

InChI Key |

DCTXQQVUQIODBO-UHFFFAOYSA-N |

Isomeric SMILES |

CN(C)C1=CC=C(C=C1)/C(=C\2/C=CC(=[N+](C)C)C(=C2)S(=O)(=O)[O-])/C3=CC=C(C=C3)N(C)CC4=CC(=CC=C4)S(=O)(=O)O |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C(=C2)S(=O)(=O)[O-])C3=CC=C(C=C3)N(C)CC4=CC(=CC=C4)S(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acid Blue 34 free acid typically involves the reaction of aromatic amines with sulfonic acid groups. One common method includes the diazotization of an aromatic amine followed by coupling with a sulfonated aromatic compound. The reaction conditions often require acidic environments and controlled temperatures to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of Acid Blue 34 free acid involves large-scale chemical reactions in reactors. The process includes the careful control of reaction parameters such as temperature, pH, and reactant concentrations. The final product is purified through filtration, crystallization, and drying to obtain the pure dye.

Chemical Reactions Analysis

Types of Reactions

Acid Blue 34 free acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Acid Blue 34 free acid can be reduced to its corresponding amines using reducing agents.

Substitution: The dye can undergo substitution reactions where functional groups on the aromatic rings are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and zinc dust are used.

Substitution: Reagents like halogens and nitrating agents are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonated aromatic compounds, while reduction can produce aromatic amines.

Scientific Research Applications

Acid Blue 34 free acid has a wide range of applications in scientific research:

Chemistry: Used as a pH indicator and in various analytical techniques.

Biology: Employed in staining biological tissues and cells for microscopic examination.

Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.

Industry: Widely used in the textile industry for dyeing fabrics, as well as in the production of inks and paints

Mechanism of Action

The mechanism of action of Acid Blue 34 free acid involves its ability to bind to substrates through ionic or covalent bonds. The dye interacts with the molecular targets, such as proteins and nucleic acids, through electrostatic interactions and hydrogen bonding. This binding alters the optical properties of the substrate, resulting in the characteristic blue color.

Comparison with Similar Compounds

Research Findings and Industrial Relevance

- Textile Industry: Acid Blue 34’s sulfonic acid groups improve fiber affinity in acidic conditions, outperforming non-sulfonated analogues like Acid Blue 40 in wash-fastness .

- Biological Limitations : Unlike Atanyl Blue PRL, Acid Blue 34’s high molecular weight and rigid structure hinder cellular uptake, limiting biomedical applications .

- Environmental Impact : Sulfonated dyes like Acid Blue 34 pose challenges in wastewater treatment due to resistance to microbial degradation, necessitating advanced oxidation processes for remediation .

Q & A

Basic: What are the standard methodologies for characterizing Acid Blue 34 free acid in aqueous solutions?

Answer:

Characterization typically involves spectroscopic techniques (e.g., UV-Vis, FTIR) to identify functional groups and structural integrity. Titration methods (e.g., acid-base titration) can quantify free acid content, while chromatographic techniques (HPLC or LC-MS) assess purity and detect degradation byproducts. Ensure calibration with certified reference materials and validate measurements using triplicate samples to minimize experimental error. Document protocols rigorously to enable replication .

Basic: How should researchers design initial experiments to assess the photostability of Acid Blue 34 free acid under varying environmental conditions?

Answer:

Adopt a factorial design to test variables like pH (3–10), temperature (20–60°C), and light intensity (UV vs. visible light). Use controlled irradiation chambers with calibrated light sources. Monitor degradation kinetics via absorbance spectroscopy at λ_max (e.g., 620 nm for Acid Blue 34). Include dark controls to distinguish thermal vs. photolytic effects. Data should be analyzed using pseudo-first-order kinetics models, with error margins reported as ±95% confidence intervals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.